6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a heterocyclic compound with the molecular formula C6H9N3. It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine typically involves the use of aminocarbonyl compounds as starting materials. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles: These compounds share a similar fused ring system but differ in their substitution patterns.
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl derivatives: These derivatives have modifications at the imidazole ring, which can alter their chemical and biological properties.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-1-2-9-4-8-3-6(5)9/h3-5H,1-2,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPGCSJFAIKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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